molecular formula C59H53MoN2O3Si3 B1516204 Tris(triphenylsilyloxy)molybdenum nitride pyridine complex CAS No. 1172596-22-3

Tris(triphenylsilyloxy)molybdenum nitride pyridine complex

Cat. No.: B1516204
CAS No.: 1172596-22-3
M. Wt: 1018.3 g/mol
InChI Key: GENVFRBCNICPGG-UHFFFAOYSA-N
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Description

Tris(triphenylsilyloxy)molybdenum nitride pyridine complex: , also known as 1-Chloro-1,1-difluoroethane, is a haloalkane with the chemical formula C₂H₃ClF₂. It belongs to the hydrochlorofluorocarbon (HCFC) family of man-made compounds that contribute significantly to both ozone depletion and global warming when released into the environment. It is primarily used as a refrigerant and is also known by trade names including Freon-142b .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1-difluoroethane can be synthesized through the chlorination of 1,1-difluoroethane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures.

Industrial Production Methods: Industrial production of 1-Chloro-1,1-difluoroethane involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure the safety and efficiency of the production process. The product is then purified through distillation to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,1-difluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Major Products Formed:

    Substitution Reactions: Products include 1,1-difluoroethanol or other substituted derivatives.

    Oxidation Reactions: Products include difluoroacetic acid or other oxidized derivatives.

Scientific Research Applications

1-Chloro-1,1-difluoroethane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

    Biology: It is studied for its effects on biological systems, particularly its impact on the ozone layer and global warming.

    Medicine: Research is conducted on its potential use in medical applications, such as in the development of inhalation anesthetics.

    Industry: It is used as a refrigerant and a blowing agent for foam plastics production.

Mechanism of Action

The mechanism of action of 1-Chloro-1,1-difluoroethane involves its interaction with the ozone layer. When released into the atmosphere, it undergoes photodissociation, leading to the release of chlorine atoms. These chlorine atoms catalyze the breakdown of ozone molecules, contributing to ozone depletion. Additionally, its greenhouse gas properties contribute to global warming by trapping heat in the atmosphere .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-1,1-difluoroethane is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its lower boiling point and higher volatility make it suitable for specific industrial applications compared to its counterparts .

Properties

IUPAC Name

azanylidynemolybdenum;hydroxy(triphenyl)silane;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H16OSi.C5H5N.Mo.N/c3*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;;/h3*1-15,19H;1-5H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENVFRBCNICPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=NC=C1.N#[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H53MoN2O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746330
Record name azanylidynemolybdenum;hydroxy(triphenyl)silane;pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1018.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172596-22-3
Record name azanylidynemolybdenum;hydroxy(triphenyl)silane;pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(triphenylsilyloxy)molybdenum nitride pyridine complex
Reactant of Route 2
Tris(triphenylsilyloxy)molybdenum nitride pyridine complex
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Tris(triphenylsilyloxy)molybdenum nitride pyridine complex
Reactant of Route 4
Tris(triphenylsilyloxy)molybdenum nitride pyridine complex
Reactant of Route 5
Tris(triphenylsilyloxy)molybdenum nitride pyridine complex
Reactant of Route 6
Tris(triphenylsilyloxy)molybdenum nitride pyridine complex

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